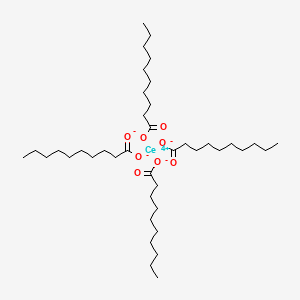
Barium bis(octylphenolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium bis(octylphenolate) is an organometallic compound with the chemical formula C28H42BaO2. It is known for its surface-active, adsorption, solubilizing, and dispersing properties . This compound is used in various industrial applications, particularly as an additive in lubricants and fuels to enhance their performance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium bis(octylphenolate) can be synthesized through the reaction of barium hydroxide with octylphenol in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of barium bis(octylphenolate) often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as filtration and purification to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Barium bis(octylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.
Reduction: Reduction reactions involving barium bis(octylphenolate) can yield different organometallic compounds.
Substitution: The phenolate groups in the compound can be substituted with other functional groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with barium bis(octylphenolate) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of barium bis(octylphenolate) depend on the specific reaction conditions. For example, oxidation can produce barium oxide, while substitution reactions can yield various substituted phenolates .
Aplicaciones Científicas De Investigación
Barium bis(octylphenolate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound’s surface-active properties make it useful in biological studies involving cell membranes and proteins.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its solubilizing properties.
Industry: It is widely used as an additive in lubricants and fuels to improve their performance and stability
Mecanismo De Acción
The mechanism of action of barium bis(octylphenolate) involves its surface-active, adsorption, solubilizing, and dispersing properties. These properties enable the compound to interact with various molecular targets, such as cell membranes and proteins, altering their behavior and function . The compound’s ability to adsorb onto surfaces and solubilize other molecules is key to its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Barium methylene-bis(octylphenolate)
- Barium thio-bis(octylphenolate)
- Barium salt of octylphenol disulfide
Comparison
Barium bis(octylphenolate) is unique due to its high surface-active, adsorption, solubilizing, and dispersing properties compared to similar compounds. For instance, barium methylene-bis(octylphenolate) exhibits the highest dispersive and solubilizing properties among the related compounds . The choice of compound depends on the specific application and desired properties.
Propiedades
Número CAS |
30259-97-3 |
|---|---|
Fórmula molecular |
C28H42BaO2 |
Peso molecular |
548.0 g/mol |
Nombre IUPAC |
barium(2+);2-octylphenolate |
InChI |
InChI=1S/2C14H22O.Ba/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;/h2*8-9,11-12,15H,2-7,10H2,1H3;/q;;+2/p-2 |
Clave InChI |
BPDLYJNUZBXKKA-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















